2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile
Description
Significance of Imidazole (B134444) and Pyridine (B92270) Heterocycles in Organic and Coordination Chemistry
Imidazole, a five-membered aromatic ring with two nitrogen atoms, is a crucial component in many biological systems, most notably in the amino acid histidine. fiveable.melibretexts.org In coordination chemistry, imidazole and its derivatives are esteemed for their versatility as ligands, capable of coordinating to metal ions through their sp2-hybridized nitrogen atom. researchgate.netlibretexts.org The imidazole ring can act as a strong σ-donor and, depending on the substituents, can also participate in π-bonding interactions. acs.org This dual electronic nature makes it a valuable building block for constructing metal-organic frameworks (MOFs) and other coordination complexes. researchgate.net
Pyridine, a six-membered aromatic heterocycle, is another cornerstone of organic and coordination chemistry. nih.gov The nitrogen atom in pyridine possesses a lone pair of electrons in an sp2 orbital, making it a good Lewis base and a competent ligand for a wide range of metal ions. nih.govwikipedia.org Pyridine-containing ligands are integral to many catalysts and functional materials. wikipedia.org The combination of imidazole and pyridine moieties within a single molecular framework, as seen in 2-(2′-pyridyl)imidazole, creates bidentate chelating ligands analogous to the well-known 2,2′-bipyridine, capable of forming stable complexes with various metal centers. researchgate.net
Overview of Dicarbonitrile Functionalization in Nitrogen-Heterocycles
The introduction of dicarbonitrile (-CN) groups onto nitrogen-heterocycles is a powerful strategy for modifying their chemical and physical properties. The strongly electron-withdrawing nature of the nitrile groups significantly influences the electronic structure of the heterocyclic ring, enhancing its electrophilicity and modulating its coordination behavior. vulcanchem.com For instance, 4,5-dicyanoimidazole (B129182) has been extensively studied and utilized as a building block in the synthesis of various functional molecules. acs.orgacs.orgnbinno.com The dinitrile functionality provides a platform for further chemical transformations, including cycloaddition reactions and the formation of tetrazole-containing compounds, which are of interest in the development of energetic materials. mdpi.com
The synthesis of dinitrile-functionalized imidazoles often involves the reaction of diaminomaleonitrile (B72808) with appropriate reagents. nbinno.comguidechem.com These compounds can serve as precursors to more complex structures, such as 4,4',5,5'-tetracyano-2,2'-biimidazole, a molecule with interesting electronic acceptor properties. acs.org The presence of nitrile groups also facilitates the formation of hydrogen bonds and other non-covalent interactions, which can be exploited in the design of supramolecular assemblies.
Rationale for Focused Academic Inquiry into 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile
The compound this compound represents a deliberate convergence of the key structural features discussed above: a pyridine ring, an imidazole core, and dicarbonitrile functionalization. vulcanchem.com This unique molecular architecture makes it a compelling target for academic investigation for several reasons. Firstly, the combination of the pyridine and imidazole nitrogen atoms creates a bidentate chelation site, suggesting its potential as a versatile ligand in coordination chemistry for the construction of novel metal complexes and coordination polymers.
Secondly, the electron-withdrawing dicarbonitrile groups are expected to significantly influence the electronic properties of the pyridyl-imidazole scaffold. This could lead to interesting photophysical or electrochemical behaviors in both the free ligand and its metal complexes, with potential applications in sensors, catalysts, or electronic materials. The nitrile groups also offer reactive handles for post-synthetic modification, allowing for the creation of a library of derivatives with diverse functionalities.
Finally, the study of this specific molecule provides fundamental insights into the interplay between different heterocyclic and functional groups within a single, conjugated system. Understanding the synthesis, reactivity, and coordination behavior of this compound contributes to the broader knowledge base of heterocyclic chemistry and informs the rational design of new functional molecules. The exploration of its derivatives, such as the corresponding dicarboxylic acid, has already shown promise in the synthesis of metal-organic frameworks with diverse topologies and properties. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yl-1H-imidazole-4,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N5/c11-5-8-9(6-12)15-10(14-8)7-3-1-2-4-13-7/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXUDMLQOPCLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=C(N2)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30852519 | |
| Record name | 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30852519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58259-78-2 | |
| Record name | 2-(2-Pyridinyl)-1H-imidazole-4,5-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58259-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30852519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Investigations of 2 Pyridin 2 Yl 1h Imidazole 4,5 Dicarbonitrile
Historical and Current Synthetic Pathways for Imidazole-4,5-dicarbonitriles
Historically, the synthesis of the imidazole (B134444) core has been a subject of extensive research. Early methods for related structures, such as imidazole-4,5-dicarboxylic acid, involved reactions like the oxidation of benzimidazole with strong oxidizing agents like potassium permanganate or the reaction of tartaric acid dinitrate with ammonia and formaldehyde. These processes, however, often required harsh conditions or expensive starting materials.
Modern synthetic strategies for imidazole-4,5-dicarbonitriles have largely converged on the use of diaminomaleonitrile (B72808) (DAMN) as a key precursor. DAMN, a tetramer of hydrogen cyanide, provides the C4-C5 dicarbonitrile backbone of the imidazole ring. The current dominant approach involves the condensation of DAMN with various aldehydes to form the corresponding 2-substituted imidazole-4,5-dicarbonitriles. This method offers a more direct and efficient route to the dicarbonitrile scaffold compared to historical methods that often involved multi-step transformations of a pre-formed imidazole ring.
Targeted Synthesis of 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile
The synthesis of the title compound is achieved by applying the modern strategy of reacting diaminomaleonitrile with a specific aldehyde, in this case, 2-pyridinecarboxaldehyde. This reaction falls under the category of oxidative cyclocondensation.
Condensation Reactions and Oxidative Cyclocondensation Approaches
The primary method for synthesizing this compound is the one-pot oxidative cyclocondensation of 2,3-diaminomaleonitrile (DAMN) with 2-pyridinecarboxaldehyde. This reaction involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization followed by oxidation to yield the aromatic imidazole ring. Various oxidizing agents and catalytic systems have been developed to promote this transformation efficiently. These methods avoid the pre-functionalization of starting materials and offer a direct route to the desired product.
Microwave-Assisted Synthesis Protocols
To enhance reaction rates and improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of 2-aryl-4,5-dicarbonitrile imidazoles. The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. For instance, a one-step, microwave-assisted synthesis using nitric acid as a metal-free catalyst and oxidizing agent provides a rapid and efficient pathway to these compounds. This protocol is noted for its short reaction times, readily available starting materials, high yields, and cleaner reaction profiles compared to traditional methods.
Role of Catalysts and Reagents in Synthetic Efficacy (e.g., HNO3, Cerium(IV) Ammonium Nitrate)
The choice of catalyst and oxidizing agent is crucial for the efficacy of the synthesis. A highly effective and novel catalytic system employs a mixture of cerium(IV) ammonium nitrate (CAN) and nitric acid (HNO₃). This combination acts as a powerful oxidation catalyst for the one-pot synthesis of 2-aryl-4,5-dicarbonitrile imidazoles from DAMN and aromatic aldehydes. nih.govrsc.org This method has been developed into a solvent-free protocol, which offers significant green chemistry advantages. rsc.org
The CAN/HNO₃ system provides several benefits over previously reported methods, including:
One-step process: Simplifies the synthetic procedure. rsc.org
Mild conditions: The reaction can be carried out at moderate temperatures. nih.gov
High yields: Generally provides good to excellent yields of the desired product. rsc.org
Short reaction times: Significantly faster than methods requiring extended reaction periods. rsc.org
Easy work-up: Simplifies the isolation and purification of the product. rsc.org
Nitric acid alone has also been utilized as an efficient metal-free promoter and strong oxidizing agent, particularly in microwave-assisted syntheses, highlighting a move towards more environmentally benign catalytic systems. rsc.org
| Method | Catalyst/Reagent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Oxidative Cyclocondensation | Cerium(IV) Ammonium Nitrate / Nitric Acid (CAN/NA) | Solvent-free, 120°C | One-pot, high yields, short reaction time, environmentally friendly. | rsc.org |
| Microwave-Assisted Synthesis | Nitric Acid (HNO₃) | Microwave irradiation | Rapid transformation, metal-free, high yields, easy purification. | rsc.org |
Reaction Mechanism Elucidation for Formation of the Imidazole-Dicarbonitrile Core
The formation of the 2-substituted imidazole-4,5-dicarbonitrile ring from diaminomaleonitrile and an aldehyde is believed to proceed through a well-defined sequence of steps. A plausible mechanism for the CAN/HNO₃ catalyzed reaction is as follows:
Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups of diaminomaleonitrile on the carbonyl carbon of 2-pyridinecarboxaldehyde. Subsequent dehydration leads to the formation of a Schiff base (or imine) intermediate.
Intramolecular Cyclization: The remaining free amino group of the DAMN moiety then acts as an intramolecular nucleophile, attacking the imine carbon. This step results in the formation of a five-membered imidazoline ring.
Oxidation (Aromatization): The non-aromatic imidazoline intermediate is then oxidized. The CAN/HNO₃ catalytic system facilitates the removal of two hydrogen atoms from the newly formed ring, leading to the creation of the stable, aromatic this compound product. rsc.org
Derivatization Strategies at the Imidazole and Pyridine (B92270) Moieties
Once the this compound core is synthesized, it offers several sites for further functionalization to modulate its chemical and physical properties.
Imidazole Moiety: The most common derivatization at the imidazole ring is N-alkylation of the pyrrole-like nitrogen atom (N-1). This can typically be achieved by reacting the parent compound with an alkyl halide in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF. fabad.org.trresearchgate.net The introduction of an alkyl group can influence the molecule's solubility, steric profile, and electronic properties.
Pyridine Moiety: The pyridine ring is generally electron-deficient, which makes it susceptible to nucleophilic aromatic substitution, although this often requires harsh conditions or activation. A more common approach is the direct C-H functionalization, though this remains a challenge due to the inherent low reactivity of pyridine C-H bonds. rsc.org For related imidazo[1,2-a]pyridines, various C-H functionalization strategies have been developed, including arylation, amination, and sulfonylation, often requiring metal catalysis. nih.gov
Dicarbonitrile Moiety: The two cyano groups are versatile functional handles that can be transformed into a variety of other groups. For example, nitriles can be hydrolyzed under acidic or basic conditions to form amides and subsequently carboxylic acids. ebsco.com They can also be reduced to primary amines using reducing agents like LiAlH₄ or converted to ketones via reaction with Grignard reagents. chemistrysteps.com These transformations allow for the introduction of a wide range of functionalities at the 4 and 5 positions of the imidazole ring.
| Reaction Site | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Imidazole N-1 | N-Alkylation | Alkyl Halide, K₂CO₃, DMF | N-Alkyl Imidazole |
| Cyano Groups (C4/C5) | Hydrolysis | H₃O⁺ or OH⁻, Heat | Carboxylic Acid |
| Cyano Groups (C4/C5) | Reduction | LiAlH₄ then H₂O | Aminomethyl |
| Cyano Groups (C4/C5) | Grignard Reaction | R-MgBr then H₃O⁺ | Ketone |
Computational and Theoretical Investigations of 2 Pyridin 2 Yl 1h Imidazole 4,5 Dicarbonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to study the electronic structure of many-body systems. It is employed to predict a wide range of molecular properties for 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile, including its geometry, energetic stability, and electronic characteristics.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this, methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-311G are commonly used. This process calculates the electronic energy of the molecule and adjusts the positions of the atoms until a minimum energy configuration is found.
The optimization of this compound would likely show a planar or near-planar conformation for the imidazole (B134444) and pyridine (B92270) rings. The dihedral angle between the two rings is a key parameter, indicating the degree of coplanarity which influences the electronic conjugation between the two aromatic systems. The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar structures and are not experimental data.
| Parameter | Bond | Predicted Value (Å) |
|---|---|---|
| Bond Length | C-C (imidazole) | 1.38 - 1.40 |
| C-N (imidazole) | 1.32 - 1.39 | |
| C-C (pyridine) | 1.39 - 1.40 | |
| C-N (pyridine) | 1.33 - 1.34 | |
| C-C (inter-ring) | 1.46 |
Energetic profiles can be determined by calculating thermodynamic parameters such as the standard molar enthalpy of formation. For instance, a related high-nitrogen compound, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile), was found to have a very high calculated standard molar enthalpy of formation (960 kJ mol⁻¹), indicating significant stored energy. Similar calculations for this compound would reveal its thermodynamic stability.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. DFT calculations can precisely determine the energies of these orbitals. For many imidazole and pyridine derivatives, this gap is instrumental in understanding their bioactivity and electronic properties.
From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = μ² / (2η), where μ = -χ
Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors Note: Values are hypothetical, based on typical results for similar heterocyclic compounds from DFT calculations.
| Parameter | Symbol | Predicted Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.60 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.10 |
| HOMO-LUMO Energy Gap | ΔE | 4.50 |
| Ionization Potential | I | 6.60 |
| Electron Affinity | A | 2.10 |
| Electronegativity | χ | 4.35 |
| Chemical Hardness | η | 2.25 |
| Chemical Softness | S | 0.22 |
The distribution of the HOMO and LUMO electron densities across the molecule shows the likely sites for electrophilic and nucleophilic attacks, respectively. For this molecule, the HOMO is expected to be distributed over the electron-rich imidazole ring, while the LUMO might be localized more on the electron-deficient pyridine ring and the dicarbonitrile groups.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the molecule's electron density surface and color-coded to indicate different electrostatic potential values. Red regions signify negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), susceptible to nucleophilic attack. Green areas represent neutral potential.
For this compound, the MEP map would likely show:
Negative Potential (Red): Concentrated around the nitrogen atoms of the pyridine and imidazole rings, as well as the nitrogen atoms of the two nitrile groups, due to their high electronegativity and lone pairs of electrons. These are the most probable sites for interaction with electrophiles or for forming hydrogen bonds.
Positive Potential (Blue): Located around the hydrogen atom attached to the imidazole nitrogen (N-H), making it a potential hydrogen bond donor.
Neutral Potential (Green): Spread across the carbon framework of the aromatic rings.
MEP maps are valuable in understanding intermolecular interactions and predicting how a molecule will interact with biological targets or other reagents.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While no specific MD simulation studies for this compound were identified in the available literature, this technique would be applicable for investigating its behavior in a biological system or in solution. MD simulations could model its interaction with a protein's active site or analyze its solvation dynamics, providing insights that are complementary to the static picture offered by DFT.
Spectroscopic Property Prediction and Correlation with Experimental Data
DFT calculations are a reliable method for predicting spectroscopic properties. The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculated spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups.
For this compound, key predicted vibrational frequencies would include:
N-H stretching: Around 3100-3150 cm⁻¹ in the imidazole ring.
C-H stretching: For the aromatic rings, typically above 3000 cm⁻¹.
C≡N stretching: A strong, sharp absorption band for the nitrile groups, expected in the 2220-2260 cm⁻¹ region.
C=N and C=C stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the imidazole and pyridine rings.
Table 3: Predicted Key Vibrational Frequencies Note: These are representative frequency ranges and are not from a specific calculation on this molecule.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (imidazole) | Stretching | 3100 - 3150 |
| Aromatic C-H | Stretching | 3050 - 3100 |
| C≡N (nitrile) | Stretching | 2220 - 2260 |
Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated and compared with experimental results to provide a complete structural characterization.
Reaction Mechanism Simulations and Transition State Analysis
Theoretical chemistry can be used to explore potential reaction pathways for a molecule. By mapping the potential energy surface of a reaction, chemists can identify transition states—the highest energy points along the reaction coordinate—and calculate the activation energy required for the reaction to proceed. This is crucial for understanding reaction kinetics and mechanisms.
While specific reaction mechanism simulations for this compound are not documented in the reviewed literature, this methodology could be applied to study its synthesis, degradation, or its role in a catalytic cycle. For example, DFT could be used to investigate the mechanism of excited-state intramolecular proton transfer (ESIPT), a phenomenon observed in some imidazole derivatives. Such studies would provide a detailed, atomistic understanding of its chemical transformations.
Advanced Applications in Materials Science and Chemical Sensing
Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) for Advanced Materials
The ditopic nature of the 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile ligand, arising from the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings, makes it an excellent candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). The nitrile groups can also be hydrolyzed to carboxylic acid groups, further expanding the coordination possibilities.
Research into the closely related ligand, 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid (a hydrolysis product of the dicarbonitrile), has demonstrated its ability to form robust and functional CPs. For instance, three-dimensional lead(II) coordination polymers have been synthesized using this dicarboxylic acid ligand. These structures exhibit interesting network topologies, including left- and right-handed helices, and are stabilized by various intermolecular interactions such as hydrogen bonds and π-π stacking.
While direct synthesis of MOFs from this compound is an area of ongoing research, the successful creation of CPs from its dicarboxylate analogue highlights the potential of this ligand system in designing crystalline materials with diverse architectures and properties.
Gas Adsorption and Separation
Although specific studies on gas adsorption and separation using MOFs synthesized directly from this compound are not yet prevalent, the structural characteristics of related materials suggest significant potential. MOFs constructed from pyridyl-imidazole-carboxyl multifunctional ligands have demonstrated selective CO2 capture over N2 and CH4. tandfonline.comrsc.org The presence of uncoordinated nitrogen atoms within the pores of these frameworks can enhance the affinity for CO2, a key factor for efficient separation. For example, a manganese-based MOF with a pyridyl-imidazole-carboxyl ligand showed high selectivity for CO2/N2 mixtures. tandfonline.comrsc.org
The inherent porosity and the presence of polar functional groups (nitrile and pyridyl nitrogen) in MOFs derived from this compound could lead to materials with tailored pore environments for selective gas uptake.
Catalytic Applications of MOF/CPs
The incorporation of accessible metal centers and functional organic linkers makes MOFs and CPs promising candidates for heterogeneous catalysis. Zirconium-based MOFs containing pyridine functionalities have been effectively used as catalysts in the synthesis of biologically active compounds like pyrazolo[3,4-b]pyridine derivatives. nih.gov The nitrogen atoms in the pyridine rings can act as basic sites, enhancing the catalytic activity.
Furthermore, the introduction of different metal ions into frameworks built with pyridyl-imidazole ligands can create diverse catalytic centers. For instance, a cobalt-based 2D MOF, formed through a pyridine-induced structural reconfiguration, has shown excellent performance in the electrocatalytic oxygen evolution reaction (OER). rsc.org This suggests that MOFs and CPs incorporating this compound could be designed to catalyze a range of organic transformations and electrochemical reactions.
Chemo- and Biosensors based on Luminescent Properties
The inherent fluorescence of the this compound scaffold and its ability to form luminescent coordination polymers make it a promising platform for the development of chemo- and biosensors. The emission properties of such materials can be modulated by the presence of specific analytes, leading to a detectable signal.
Coordination polymers of lead(II) with the analogous 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid ligand exhibit strong fluorescent emissions in the solid state at room temperature. researchgate.netnih.gov The luminescence is attributed to intra-ligand transitions, which can be influenced by the coordination environment and the presence of guest molecules.
A silver-based MOF constructed from a pyridyl-imidazole-carboxyl ligand has been shown to be a multiresponsive fluorescent probe for the detection of Fe3+ ions, chromate/dichromate anions, and a pesticide, demonstrating high selectivity and sensitivity. tandfonline.comrsc.orgnih.gov This highlights the potential of frameworks containing the pyridyl-imidazole moiety for sensing various chemical species.
Detection of Specific Analytes (e.g., alkaline matters)
While direct application of this compound for the detection of alkaline matters has not been extensively reported, the pH-sensitive fluorescence of imidazole derivatives is a well-documented phenomenon. The protonation/deprotonation of the imidazole nitrogen atoms can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule. This inherent pH sensitivity could be harnessed for the development of sensors for alkaline substances. The interaction with alkaline analytes would likely cause a shift in the emission wavelength or a change in the fluorescence intensity of materials incorporating this ligand.
Development of Functional Materials with Tailored Optical, Electrical, or Magnetic Properties
The rigid and planar structure of the this compound ligand, combined with its electronic properties, makes it a valuable component for creating functional materials with specific optical, electrical, or magnetic characteristics.
The luminescence of coordination polymers and MOFs containing this ligand system can be tuned by changing the metal ion or modifying the ligand structure. For example, lanthanide coordination polymers based on a pyridyl-functionalized imidazole dicarboxylic acid exhibit the typical narrow emission bands of the respective lanthanide cations, allowing for the design of materials with specific emission colors. rsc.org
The development of materials with interesting magnetic properties is also possible. The interaction between metal centers bridged by the pyridyl-imidazole ligand can lead to magnetic coupling. For instance, molecule-based magnetic materials often exhibit phenomena like thermochromism and photoswitching of magnetic and optical characteristics. nih.gov
Below is a table summarizing the luminescent properties of lead(II) coordination polymers based on the related 2-(pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid ligand.
| Compound | Metal Ion | Emission Maxima (nm) | Excitation Maxima (nm) |
| [PbCl(C10H6N3O4)(H2O)·H2O]n | Pb(II) | 435 | 375 |
| [Pb(C10H6N3O4)2(H2O)]n | Pb(II) | 438 | 378 |
| [Pb3(C10H5N3O4)2(H2O)2]n | Pb(II) | 440 | 380 |
Data extracted from studies on the dicarboxylic acid analogue of this compound.
Exploration as Components in Supramolecular Assemblies
The hydrogen bonding capabilities of the imidazole N-H group, along with the potential for π-π stacking interactions between the aromatic rings, make this compound a promising building block for the construction of supramolecular assemblies. These non-covalent interactions can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures.
The related 2-(2'-pyridyl)imidazole ligand is known to act as a "supramolecular glue" due to its ability to form strong hydrogen bonds and engage in π-stacking. These interactions can lead to the formation of various supramolecular structures, including linear chains, zig-zag patterns, and helical assemblies. While specific examples utilizing the dicarbonitrile derivative are still emerging, the fundamental structural motifs suggest a high potential for its use in designing complex and functional supramolecular systems.
Role in Inhibitor Development (e.g., Corrosion Inhibition Studies)
The development of effective corrosion inhibitors is crucial for protecting metallic materials from degradation. Research into organic heterocyclic compounds has revealed their potential as effective corrosion inhibitors, primarily due to the presence of heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons in their structures. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective barrier that impedes the corrosive process.
While direct studies on the corrosion inhibition properties of this compound are not extensively documented, the functionalities within its molecular structure are characteristic of compounds known to be effective corrosion inhibitors. For instance, pyridine derivatives and compounds containing dinitrile groups have demonstrated significant inhibitive effects. A study on 2-amino-3,5-dicarbonitrile-6-thio-pyridines showed that these compounds act as effective, mixed-type inhibitors for mild steel in acidic environments. acs.org One of the studied pyridine derivatives achieved a high inhibition efficiency of 97.6% at a concentration of 1.22 mmol L–1. acs.org
The inhibitive action of such compounds is attributed to their ability to adsorb onto the metal surface through the lone pairs of electrons on the nitrogen atoms and the π-electrons of the aromatic rings. The presence of both a pyridine ring and an imidazole ring, along with the cyano groups, in this compound suggests a strong potential for this compound to adsorb onto metal surfaces and form a stable, protective film. The multiple nitrogen atoms can act as active centers for adsorption, potentially leading to high inhibition efficiency. Further experimental studies are warranted to fully evaluate its performance and mechanism as a corrosion inhibitor.
Potential in Energetic Material Design (for 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) analogues)
High-nitrogen compounds are a significant area of research in the field of energetic materials due to their high heats of formation, high density, and the generation of environmentally benign N₂ gas upon decomposition. An analogue of the subject compound, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), has been identified as a promising precursor for a new class of energetic materials. mdpi.comnih.gov
TCAD is a high-nitrogen compound that can be synthesized from commercially available 2-amino-1H-imidazole-4,5-dicarbonitrile. mdpi.comnih.gov Its energetic potential stems from the combination of the nitrogen-rich imidazole rings and the azo (-N=N-) bridge. The azo group significantly contributes to the high positive enthalpy of formation. mdpi.com
Studies on TCAD have highlighted its remarkable thermal stability, with a decomposition temperature of 369 °C, which is a critical property for the handling and storage of energetic materials. mdpi.comnih.gov Computational studies have been employed to optimize the molecular structure and calculate its thermodynamic parameters. mdpi.comnih.gov The calculated standard molar enthalpy of formation for TCAD is exceptionally high, which is a key indicator of its energetic nature. mdpi.com
The presence of dicarbonitrile groups on the imidazole rings offers further avenues for creating even more powerful energetic materials. These groups can be converted into tetrazole rings through cycloaddition reactions, which would dramatically increase the nitrogen content and energetic performance of the resulting compound. mdpi.com For example, the transformation of the nitrile groups in TCAD could lead to a tetratetrazolo-congener with a nitrogen content of 70.95%. mdpi.com
The investigation into TCAD showcases the potential of using imidazole-4,5-dicarbonitrile frameworks in the design of advanced energetic materials with high performance and improved stability.
Table 1: Physicochemical and Energetic Properties of 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD)
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂N₁₀ | mdpi.com |
| Crystal System | Monoclinic | mdpi.comnih.gov |
| Space Group | P2₁/c | mdpi.comnih.gov |
| Decomposition Temperature | 369 °C | mdpi.comnih.gov |
| Calculated Standard Molar Enthalpy of Formation | 960 kJ mol⁻¹ | mdpi.com |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Strategies for Enhanced Green Chemistry Principles
Current synthetic methodologies for imidazole (B134444) and pyridine (B92270) derivatives often rely on conventional heating and organic solvents. Future research should prioritize the development of more sustainable and efficient synthetic routes for 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile, aligning with the principles of green chemistry.
Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times (from hours to minutes) and increase yields (from 71-88% to 82-94%) in the synthesis of other novel pyridine derivatives. acs.org Investigating microwave-assisted, one-pot, multi-component reactions could provide a rapid and efficient pathway to the target compound and its analogues.
Eco-friendly Solvents: Replacing traditional, often toxic, solvents with greener alternatives like water or ethanol is crucial. Research into aqueous micellar mediums, which have been successful for synthesizing other dicarbonitrile compounds, could offer a viable, environmentally benign approach. nih.gov
Catalyst Innovation: The exploration of novel, reusable catalysts can minimize waste and improve reaction efficiency. Studies on unconventional catalysts could lead to solvent-free reaction conditions, further enhancing the green credentials of the synthesis.
| Parameter | Conventional Heating Methods | Potential Green Chemistry Approaches |
|---|---|---|
| Reaction Time | Long (e.g., 6-9 hours) acs.org | Short (e.g., 2-14 minutes) acs.orgnih.gov |
| Energy Consumption | High | Low |
| Solvents | Often relies on hazardous organic solvents | Water, ethanol, or solvent-free conditions acs.orgnih.gov |
| Yields | Moderate (e.g., 71-88%) acs.org | High to excellent (e.g., 82-94%) acs.org |
| Workup | Often complex, requiring extensive purification | Simplified, often with pure product precipitation acs.org |
Rational Design of Derivatives for Specific Advanced Material Functions
The rational design of derivatives based on the this compound scaffold is a pivotal area for future research. The dinitrile groups are particularly ripe for chemical modification, offering a gateway to a wide array of functional materials.
Unexplored avenues include:
High-Nitrogen Energetic Materials: The nitrile groups can be converted to tetrazole rings via [2+3] dipolar azide-nitrile cycloaddition. This transformation would yield a tetratetrazolo-congener with a very high nitrogen content (potentially over 70%), a characteristic of high-performance, low-sensitivity energetic materials. mdpi.com The parent compound, 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile), has already been identified as a promising precursor for such materials due to its high thermal stability (decomposition at 369 °C) and large positive heat of formation. mdpi.com
Luminescent Materials and Sensors: The pyridyl-imidazole core is a known chromophore. By chemically modifying the scaffold, for example, by introducing hydroxyl groups, it may be possible to induce properties like Excited State Intramolecular Proton Transfer (ESIPT). nih.gov This could lead to the development of novel fluorophores for applications in chemical sensing, bio-imaging, and organic light-emitting diodes (OLEDs).
Pharmaceutical Leads: While this article excludes biological activity, the design of derivatives for material functions can benefit from strategies used in drug design. For instance, creating derivatives analogous to Sorafenib has been explored for other 2-(1H-imidazol-2-yl) pyridine compounds to develop kinase inhibitors. nih.gov Similar design principles could be applied to create functional materials that interact with biological systems in specific ways for advanced diagnostics or targeted delivery systems.
In-depth Mechanistic Studies of Coordination Interactions
The 2-(Pyridin-2-yl)-1H-imidazole moiety is an analogue of 2,2'-bipyridine, a classic bidentate chelating ligand in coordination chemistry. researchgate.net The syn orientation of the pyridine and imidazole sp2 nitrogen atoms makes it an excellent candidate for forming stable complexes with a variety of metal ions. researchgate.net Future research should focus on detailed mechanistic studies of these coordination interactions.
Specific research questions to address:
Coordination Modes: How does the ligand coordinate with different transition metals (e.g., Zn(II), Cu(II), Cd(II))? researchgate.netnih.gov Does it act exclusively as a bidentate chelating agent, or can it bridge metal centers under certain conditions?
Supramolecular Assembly: The imidazole N-H group can act as a hydrogen bond donor, facilitating the formation of higher-order supramolecular structures. researchgate.net In-depth studies are needed to understand how intermolecular hydrogen bonding (N-H···N) and π-π stacking interactions direct the self-assembly of its coordination complexes into 1D chains, 2D sheets, or 3D networks. researchgate.netresearchgate.net
Influence of Counter-ions: Investigating the role of different counter-anions (e.g., chloride, nitrate, perchlorate) on the final structure and properties of the resulting coordination compounds is essential for controlling the assembly process. researchgate.net
Advanced Characterization Techniques for Probing Dynamics and Properties
A comprehensive understanding of this compound and its derivatives requires the application of a suite of advanced characterization techniques beyond routine spectroscopy.
Future characterization efforts should include:
Single-Crystal X-ray Diffraction: This technique is indispensable for unambiguously determining the molecular and supramolecular structure in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-π stacking, which govern the material's bulk properties. mdpi.comresearchgate.net
Computational and Theoretical Studies: Quantum chemical calculations, particularly Density Functional Theory (DFT), should be employed to complement experimental data. researchgate.net DFT can be used to optimize molecular structures, predict spectroscopic (IR, NMR, UV-vis) properties, calculate electrostatic potential surfaces to understand reactivity, and determine HOMO-LUMO energy gaps to evaluate electronic properties. mdpi.comresearchgate.net
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for assessing the thermal stability of the compound and its derivatives, which is especially important for applications in high-temperature environments or as energetic materials. mdpi.com
| Technique | Information Gained | Relevance |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing, intermolecular interactions. mdpi.com | Fundamental for understanding structure-property relationships. |
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential, theoretical spectra. researchgate.net | Predicts reactivity, electronic/optical properties, and supports experimental findings. |
| Thermal Analysis (TGA/DSC) | Decomposition temperature, thermal stability, phase transitions. mdpi.com | Crucial for evaluating potential as energetic materials or components in thermally stable polymers. |
| Cyclic Voltammetry (CV) | Redox potentials, electrochemical stability. | Evaluates potential for use in electronic devices, sensors, or as redox-active ligands. |
Integration into Hybrid Material Systems
A significant and largely unexplored research avenue is the integration of this compound as a functional component in hybrid material systems. Its rigid structure and multiple coordination/reaction sites make it an ideal building block.
Future research should focus on:
Coordination Polymers and MOFs: The ligand's ability to chelate metals and participate in hydrogen bonding makes it a prime candidate for constructing novel Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs). nih.gov By selecting appropriate metal nodes and reaction conditions, it may be possible to create porous materials with applications in gas storage, separation, and catalysis.
Functional Polymer Additives: The dinitrile groups can undergo polymerization or be grafted onto other polymer backbones. Integrating this compound into polymers could enhance thermal stability, introduce chelating sites for metal capture, or modify the optical properties of the host material.
Surface Modification: The molecule could be anchored to the surfaces of materials like silica or metal oxides. Such functionalized surfaces could be used in heterogeneous catalysis, as stationary phases in chromatography, or for the selective sensing of metal ions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthetic optimization should employ statistical design of experiments (DoE) to systematically vary parameters like temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs can minimize experimental runs while identifying critical factors. Computational reaction path searches (e.g., quantum chemical calculations) can predict viable intermediates and transition states, narrowing down optimal conditions . PubChem data on analogous imidazole derivatives suggest that oxidizing agents (e.g., H₂O₂) and nucleophilic substitution protocols are effective for nitrile group stabilization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Use multinuclear NMR (¹H/¹³C) to confirm proton environments and nitrile group integration. FTIR can validate C≡N stretching vibrations (~2200 cm⁻¹). Single-crystal X-ray diffraction is critical for resolving tautomeric forms (e.g., 1H-imidazole vs. 3H-imidazole) and π-stacking interactions with the pyridyl group. For electronic properties, UV-Vis spectroscopy paired with TD-DFT calculations can correlate absorption bands with frontier molecular orbitals .
Q. How can initial biological screening be designed to evaluate antimicrobial or anticancer potential?
- Methodological Answer : Adopt microbroth dilution assays (e.g., MIC/MBC for antimicrobial activity) against Gram-positive/negative strains. For anticancer studies, use MTT assays on cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC₅₀ determination). Include positive controls (e.g., cisplatin) and validate cytotoxicity via flow cytometry (apoptosis/necrosis markers). PubChem data on hydrazinyl-imidazole derivatives highlight the importance of substituent effects on bioactivity .
Advanced Research Questions
Q. How can density functional theory (DFT) studies predict electronic properties and reaction mechanisms for this compound?
- Methodological Answer : Perform B3LYP/6-311++G(d,p) calculations to map electron density distributions, HOMO-LUMO gaps, and Fukui indices for nucleophilic/electrophilic sites. Compare tautomeric stability (e.g., 1H vs. 3H forms) via Gibbs free energy differences. For reaction mechanisms, use intrinsic reaction coordinate (IRC) analysis to validate transition states in cyclocondensation or nitrile functionalization pathways .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Conduct meta-analysis of published data to identify variables like assay protocols (e.g., incubation time, cell line variability). Validate discrepancies via orthogonal assays: e.g., compare MIC data with zone-of-inhibition tests. Investigate solvent effects (DMSO vs. aqueous solubility) on bioavailability. Statistical tools (ANOVA, PCA) can isolate confounding factors .
Q. Which computational tools are recommended for simulating reaction pathways and optimizing catalytic systems?
- Methodological Answer : Use Gaussian or ORCA for quantum mechanical modeling of reaction energetics. Machine learning platforms (e.g., ICReDD’s reaction path search tools) integrate experimental data with computational predictions to prioritize synthetic routes . For catalysis, simulate metal-ligand interactions (e.g., Pd-catalyzed cross-coupling) using CP2K or VASP .
Q. How can synergistic effects with other pharmacophores be systematically evaluated?
- Methodological Answer : Design combinatorial libraries by conjugating the imidazole core with arylidene or benzyl groups. Use isobologram analysis to quantify synergy in antimicrobial/anticancer assays. Molecular docking (AutoDock Vina) can predict binding modes with target proteins (e.g., EGFR kinase), guiding rational modifications .
Methodological Frameworks
- Experimental Design : Adopt ICReDD’s feedback loop (computational prediction → experimental validation → data refinement) to accelerate discovery .
- Data Integrity : Implement chemical software (e.g., ChemAxon) for encrypted data storage and cheminformatics analysis, ensuring reproducibility .
- Safety Compliance : Follow protocols from institutional chemical hygiene plans for advanced synthesis (e.g., handling nitriles under fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
